![molecular formula C22H25ClN4O3 B4381528 4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4381528.png)
4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a furan ring, and a chlorinated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the chlorinated phenoxy compound, which undergoes a series of reactions to introduce the furan and pyrazole rings. Key steps may include:
Halogenation: Introduction of the chlorine atom to the phenoxy group.
Furan Ring Formation: Cyclization reactions to form the furan ring.
Pyrazole Ring Formation: Condensation reactions to form the pyrazole ring.
Final Coupling: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its chemical properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE include:
- 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride
- {[(4-Chloro-3,5-dimethylphenoxy)acetyl]amino}acetic acid
Uniqueness
What sets this compound apart is its combination of functional groups and rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-[[5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl]methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3/c1-5-8-24-22(28)21-19(12-26-27(21)4)25-11-16-6-7-17(30-16)13-29-18-9-14(2)20(23)15(3)10-18/h6-7,9-12H,5,8,13H2,1-4H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDNYOFBVOLPBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N=CC2=CC=C(O2)COC3=CC(=C(C(=C3)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.